Methyl phenyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(methyldisulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSQHVXHZCNJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065719 | |
| Record name | Disulfide, methyl phenyl | |
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Molecular Weight |
156.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow liquid with powerful odour | |
| Record name | Methyl phenyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |
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Boiling Point |
62.00 to 65.00 °C. @ 2.00 mm Hg | |
| Record name | Methyl phenyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; soluble in alcohol | |
| Record name | Methyl phenyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.145-1.150 | |
| Record name | Methyl phenyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
14173-25-2 | |
| Record name | Methyl phenyl disulfide | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl phenyl disulfide | |
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| Record name | Methyl phenyl disulfide | |
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| Record name | Disulfide, methyl phenyl | |
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| Record name | Disulfide, methyl phenyl | |
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| Record name | Methyl phenyl disulphide | |
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| Record name | METHYL PHENYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY4EJP36CL | |
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| Record name | Methyl phenyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Methyl Phenyl Disulfide
Established Conventional Synthesis Routes
Conventional methods for the synthesis of unsymmetrical disulfides like methyl phenyl disulfide have been well-documented in chemical literature. These routes often rely on foundational reactions in sulfur chemistry, providing reliable, albeit sometimes less selective, pathways to the target molecule.
Oxidative Coupling Reactions of Thiols
The direct dehydrogenation of thiols to form disulfides through oxidative coupling is a primary method for creating the S-S bond. nih.gov This approach is valued for its high atom and step-economy as it avoids the pre-activation of thiols and generates H₂ as the sole byproduct. nih.gov A variety of oxidizing agents and catalysts have been employed to facilitate this transformation. For the synthesis of an unsymmetrical disulfide like this compound, this would typically involve the co-oxidation of methanethiol (B179389) and thiophenol. However, this can lead to a statistical mixture of three products: dimethyl disulfide, diphenyl disulfide, and the desired this compound, necessitating further purification.
Recent advancements have focused on developing milder and more selective oxidation conditions. For example, dimethyl sulfoxide (B87167) (DMSO) in the presence of hydroiodic acid (HI) has been used as an effective oxidizing system for a wide range of thiols, yielding disulfides in good to excellent yields. biolmolchem.com Another approach involves the use of air as the oxidant, often in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF), which can be significantly accelerated by ultrasound. rsc.org
| Oxidant/Catalyst | Reaction Conditions | Product Yield | Reference |
| Air/Et₃N/DMF | 80 °C, several hours | Almost quantitative | rsc.org |
| Air/Et₃N/DMF/Ultrasound | Room temperature, few minutes | Almost quantitative | rsc.org |
| DMSO/HI | Acidic conditions | Good to excellent | biolmolchem.com |
| N-anomeric amide | Mild conditions, no oxidant | Moderate to excellent | nih.gov |
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange reactions represent a more controlled method for the synthesis of unsymmetrical disulfides. researchgate.net This equilibrium-driven process involves the reaction of a thiol with a disulfide, leading to the formation of a new disulfide and a new thiol. nih.gov To synthesize this compound, one could react methanethiol with diphenyl disulfide or thiophenol with dimethyl disulfide. The position of the equilibrium is influenced by factors such as the relative stability of the thiols and disulfides, and the reaction conditions.
To drive the reaction towards the desired unsymmetrical product, various catalytic systems have been developed. A notable example is the use of a PdCl₂/DMSO catalytic system, which has proven effective for the synthesis of unsymmetrical disulfides through thiol exchange with symmetrical disulfides. nih.govacs.org This method offers excellent functional group tolerance and is operationally simple. nih.govacs.org The reaction can also be promoted electrochemically, sometimes in the presence of redox mediators, which can enhance the yield of the target unsymmetrical disulfide. researchgate.net
Reactions Involving Thiolate Intermediates
Syntheses involving thiolate intermediates are fundamental in sulfur chemistry. Thiolates, being strong nucleophiles, can readily react with electrophilic sulfur species to form disulfide bonds. For the synthesis of this compound, a common strategy would involve the reaction of a methylthiolate salt (e.g., sodium methylthiolate) with an electrophilic phenylsulfur compound, or vice versa.
A typical electrophilic partner for a thiolate is a sulfenyl halide. For instance, benzenesulfenyl chloride could be reacted with sodium methylthiolate to form this compound. Conversely, methanesulfenyl chloride could be reacted with sodium thiophenolate. The choice of reagents depends on their availability and stability. These reactions are generally fast and efficient, proceeding via a nucleophilic substitution mechanism.
Advanced and Selective Synthesis Approaches
More recent synthetic strategies have focused on achieving higher selectivity and milder reaction conditions, often employing novel catalytic systems or activation methods.
N-Heterocyclic Carbene (NHC)-Mediated Reactions
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a variety of chemical transformations, including those involving sulfur compounds. While direct NHC-mediated synthesis of this compound is not extensively detailed, the principles of NHC catalysis can be applied. NHCs are known to react with elemental sulfur to form NHC-sulfur adducts, which can then act as sulfur transfer agents.
In the context of disulfide synthesis, NHCs could potentially mediate the coupling of different thiol-derived species. For instance, an NHC could activate a thiol to form a reactive intermediate that is then intercepted by another thiol or a disulfide. Research in this area has explored the use of NHCs in modulating the reactivity of metal catalysts used in cross-coupling reactions, which could be adapted for selective S-S bond formation. nih.gov
Visible Light-Promoted Coupling Strategies
Photocatalysis using visible light has gained significant traction as a green and sustainable method for promoting chemical reactions. researchgate.net In the realm of disulfide synthesis, visible light can be used to generate thiyl radicals from thiols, which can then couple to form the disulfide bond. This approach can be particularly useful for the synthesis of unsymmetrical disulfides if the radical generation can be controlled.
Visible-light-promoted strategies often employ a photocatalyst that absorbs light and initiates the desired chemical transformation. These methods can proceed under mild, room-temperature conditions and often exhibit high functional group tolerance. researchgate.net For the synthesis of this compound, a visible-light-mediated cross-coupling of methanethiol and thiophenol could potentially be achieved with high selectivity by carefully choosing the photocatalyst and reaction conditions to favor the formation of the unsymmetrical product over the symmetrical homocoupling products.
Catalyst-Free and Additive-Free Protocols for Unsymmetrical Disulfides
The direct synthesis of unsymmetrical disulfides without the aid of catalysts or additives represents a significant advancement in chemical synthesis, offering a streamlined and purer approach to these molecules. A notable development in this area is the use of N-anomeric amides to facilitate the conversion of thiols into sulfur radicals. This process efficiently leads to the formation of symmetrical disulfides without the need for an external oxidant or any additives. The protocol is distinguished by its mild reaction conditions, tolerance of various functional groups, and the generation of moderate to excellent yields. nih.gov This radical-based strategy provides a valuable pathway for creating S–S bonds through homocoupling, which can be conceptually extended to the synthesis of unsymmetrical disulfides like this compound through controlled cross-coupling reactions of the appropriate thiols.
Another approach that minimizes the use of external reagents is the oxidative coupling of thiols in the bio-based solvent ethyl lactate (B86563). This green solvent has been shown to effectively mediate the transformation of thiols into a diverse range of disulfides with high efficiency, completely eliminating the need for any catalyst or additive. The inherent properties of ethyl lactate appear to promote the reaction, showcasing the potential of solvent choice to drive chemical transformations.
Furthermore, solvent-free synthesis methods have been developed for producing unsymmetrical disulfides. These reactions, which may involve a base, proceed by reacting thiosulfonates with thiols. By eliminating the solvent, these methods can prevent the disproportionation of the desired unsymmetrical disulfide into symmetrical byproducts, a common side reaction in solution-phase synthesis. This technique is particularly effective for creating highly pure diaryl-substituted unsymmetrical disulfides.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of this compound, focusing on reducing the environmental impact of chemical processes. These strategies include the use of alternative energy sources, environmentally benign solvents, and cleaner oxidative methods.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com For the synthesis of disulfides, microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving reaction yields and product purity. mdpi.comnih.gov This rapid, localized heating minimizes the formation of byproducts and allows for reactions to be conducted under milder conditions. mdpi.com
In the context of disulfide bond formation, microwave-assisted heating has been successfully applied to the synthesis of disulfide-rich peptides, demonstrating its efficacy in creating complex molecules with high efficiency. nih.govnih.gov The principles of this technology are directly applicable to the synthesis of smaller molecules like this compound. The use of microwave energy can facilitate the reaction between a phenyl thiol derivative and a methylating agent, leading to a more energy-efficient and time-saving process. Moreover, microwave-assisted synthesis is often compatible with solvent-free conditions or the use of green solvents, further enhancing its environmental credentials.
Table 1: Comparison of Conventional vs. Microwave-Assisted Disulfide Synthesis This is an illustrative table based on general findings in the literature.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes |
| Reaction Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Byproduct Formation | Common | Minimized |
Ultrasound-Mediated Synthetic Approaches
Ultrasound has been identified as another effective alternative energy source for promoting chemical reactions, including the synthesis of disulfides. Sonication, the application of ultrasound energy to a reaction mixture, can significantly accelerate reaction rates. For instance, the oxidation of thiols to disulfides, which may take several hours under conventional heating, can be completed in just a few minutes with the aid of ultrasound. rsc.org
One notable application is the efficient synthesis of symmetrical disulfides through the air oxidation of thiols in the presence of triethylamine in DMF. This reaction is markedly accelerated by ultrasound, providing almost quantitative yields at room temperature. rsc.org This method is effective for a wide range of thiols, including aromatic, heteroaromatic, and alkyl thiols. rsc.org
More recently, an ultrasound-assisted method for the aerobic oxidative coupling of thiols has been developed using a recyclable ionic liquid as a catalyst in water. researchgate.net This green approach allows for the clean conversion of various thiols, including those with both electron-donating and electron-withdrawing substituents, into their corresponding disulfides in excellent yields at room temperature. researchgate.net The combination of ultrasonic irradiation, a green solvent, and a recyclable catalyst exemplifies a highly sustainable synthetic protocol that could be adapted for the synthesis of this compound.
Table 2: Ultrasound-Assisted Synthesis of Diphenyl Disulfide from Thiophenol Data adapted from a study on the sonication-accelerated oxidation of thiols.
| Conditions | Time | Yield | Reference |
|---|---|---|---|
| Et3N, DMF, 80°C, Air | 4 hours | 98% | rsc.org |
| Et3N, DMF, Ultrasound, RT, Air | 5 minutes | 99% | rsc.org |
Utilization of Green Solvents (e.g., Water)
The replacement of volatile and often toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of this compound precursors has been successfully demonstrated in aqueous systems. For example, a patented method describes the preparation of phenyl methyl sulfide (B99878) through the methylation of thiophenol or its sodium salt with dimethyl carbonate in a liquid-liquid two-phase system where water serves as the solvent.
Furthermore, the aforementioned ultrasound-assisted aerobic oxidative coupling of thiols to disulfides effectively utilizes water as the solvent, demonstrating the feasibility of conducting disulfide bond formation in an aqueous medium. researchgate.net The development of water-soluble catalysts and reagents is key to expanding the scope of aqueous synthesis for compounds like this compound, which have limited water solubility.
Eco-Friendly Oxidative Transformations
The choice of an oxidizing agent is critical in determining the environmental footprint of a synthesis. Traditional methods for the oxidative coupling of thiols often employ stoichiometric amounts of heavy metals or harsh oxidants, which generate significant waste. Modern, eco-friendly approaches prioritize the use of clean oxidants, with molecular oxygen from the air being the most ideal.
As highlighted in the section on ultrasound-mediated synthesis, the use of air as the primary oxidant for the conversion of thiols to disulfides is a viable and highly green strategy. rsc.orgresearchgate.net This approach produces water as the only byproduct, aligning perfectly with the principles of sustainable chemistry.
Another environmentally conscious method involves the use of dimethyl sulfoxide (DMSO) as an oxidant, often in the presence of an acid catalyst like hydroiodic acid (HI). biolmolchem.com This system has been shown to efficiently convert a wide range of aromatic and aliphatic thiols into their corresponding disulfides in good to excellent yields. biolmolchem.com While not as clean as air oxidation, the use of DMSO, a relatively benign solvent and reagent, represents a greener alternative to many traditional metal-based oxidants. These eco-friendly oxidative methods are highly suitable for the synthesis of this compound from thiophenol and a methyl thiol source.
Reactivity and Reaction Mechanisms of Methyl Phenyl Disulfide
Fundamental S-S Bond Cleavage Pathways
The cleavage of the sulfur-sulfur (S-S) bond is a fundamental aspect of the reactivity of methyl phenyl disulfide. This process can occur through two primary mechanisms: homolytic cleavage, which involves the formation of radicals, and heterolytic cleavage, which results in the formation of ionic species.
Homolytic cleavage of the S-S bond in disulfides results in the formation of two thiyl radicals. mdpi.comnih.gov This process can be initiated by heat or light. nih.gov In the context of protein degradation, thiyl radicals can be generated photochemically through the direct homolytic cleavage of a disulfide bond or via a one-electron reduction of the bond. nih.gov
The formation of thiyl radicals is a key step in many chemical transformations. For instance, in a biomimetic electrochemical study, the electrogenerated Ni(I) complex reduces diphenyl disulfide to thiophenol and a thiophenyl radical. rsc.org This thiyl radical can then participate in further reactions, such as addition to phenylacetylene (B144264). rsc.org
The propensity for homolytic cleavage is related to the S-S bond dissociation energy. While the S-H bond is relatively weak with a bond dissociation energy of 365 kJ/mol, making thiols good precursors for thiyl radicals, the S-S bond in disulfides can also be cleaved to generate these reactive intermediates. mdpi.com
A direct substitution reaction by a radical at the sulfur atom, known as an S H 2 reaction, is a favored pathway for S-S bond cleavage. nih.gov This mechanism involves a direct attack of a radical on one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a new sulfur-radical bond and a thiyl radical. nih.gov
Heterolytic cleavage of the S-S bond involves the unequal sharing of the bonding electrons, resulting in the formation of a sulfenium cation (RS+) and a thiolate anion (RS-). This type of cleavage is often facilitated by the presence of nucleophiles or electrophiles.
Nucleophilic attack on one of the sulfur atoms of the disulfide bond can lead to its cleavage. This is a common reaction for disulfides and is exemplified by their reduction with various reagents. wikipedia.org The reaction proceeds via a second-order nucleophilic substitution (S N 2)-type mechanism, where the attacking nucleophile and the two sulfur atoms of the disulfide bond align at an angle of approximately 180°. researchgate.netresearchgate.net
Frustrated Lewis pairs (FLPs) have been shown to effect the heterolytic cleavage of disulfides. nih.gov For example, the reaction of diphenyl disulfide with certain phosphine-borane FLPs results in the formation of zwitterionic phosphonium (B103445) borates, indicating a clear heterolytic cleavage of the S-S bond. nih.gov
Electrophilic attack can also promote the heterolytic cleavage of the disulfide bond. In this case, an electrophile attacks one of the sulfur atoms, making it more susceptible to nucleophilic attack or facilitating the departure of a thiolate anion.
Oxidative Reactions of this compound
The sulfur atoms in this compound are in a low oxidation state and are therefore susceptible to oxidation. A variety of oxidizing agents can be used to oxidize this compound, leading to the formation of products with sulfur in higher oxidation states.
Peroxy acids are common reagents for the selective oxidation of disulfides. mdpi.com The oxidation of a disulfide with one equivalent of a peroxy acid typically yields a thiosulfinic S-ester (a thiolsulfinate). mdpi.com Further oxidation of the thiosulfinic S-ester with another equivalent of the peroxy acid can then produce a thiosulfonic S-ester (a thiolsulfonate).
The selective oxidation of sulfides to sulfoxides is a well-established transformation. mdpi.comresearchgate.netmdpi.com For example, methyl phenyl sulfide (B99878) can be oxidized to methyl phenyl sulfoxide (B87167) with high selectivity using hydrogen peroxide in various solvent systems. researchgate.netmdpi.com While this is the oxidation of a sulfide, the principles of controlling the oxidation state of sulfur are relevant to the oxidation of disulfides.
The synthesis of unsymmetrical disulfides can sometimes be achieved through reactions involving thiosulfonates. For instance, the reaction of benzenethiosulfonates with thioacetates can yield unsymmetrical disulfides. researchgate.net This highlights the role of thiosulfonates as intermediates in sulfur chemistry.
| Oxidizing Agent | Initial Product | Further Oxidation Product |
|---|---|---|
| Peroxy Acid (1 equiv.) | Thiosulfinic S-ester | Thiosulfonic S-ester |
Electrocatalytic methods can also be employed for the oxidation of sulfur compounds. While specific details on the electrocatalytic oxidation of this compound are not prevalent in the provided search results, the principles of electrocatalytic oxidation of related compounds like methyl phenyl sulfide are informative. The oxidative coupling of methyl phenyl sulfide can be achieved using an oxovanadium complex, proceeding via sulfonium (B1226848) ion formation. acs.org This suggests that electrochemical methods could potentially be used to generate reactive intermediates from this compound that could then undergo further reactions.
Reductive Transformations of this compound
The S-S bond in this compound can be readily cleaved by reducing agents. This reductive cleavage is a characteristic reaction of disulfides and results in the formation of two thiol molecules.
A variety of reducing agents can be employed for this transformation. Common laboratory reducing agents such as sodium borohydride (B1222165) and super hydride are effective for the reduction of disulfides like diphenyl disulfide. wikipedia.org The reduction of diphenyl disulfide with alkali metals (Li, Na, K) yields the corresponding metal thiolates. wikipedia.org
The products of this reduction, thiolates, are potent nucleophiles and can be used in a variety of subsequent synthetic transformations. wikipedia.org For example, they can react with alkyl halides to form thioethers. wikipedia.org Protonation of the thiolate will yield the corresponding thiol. wikipedia.org
| Reducing Agent | Product |
|---|---|
| Sodium borohydride | Thiolates |
| Super hydride | Thiolates |
| Alkali Metals (Li, Na, K) | Metal Thiolates |
Reductive Cleavage by Nucleophilic Species
The sulfur-sulfur bond in this compound is susceptible to cleavage by a variety of nucleophiles. This process, known as reductive cleavage, is a fundamental reaction of disulfides. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the sulfur atoms, leading to the breaking of the S-S bond. researchgate.netub.edu
A common class of nucleophiles used for this purpose are phosphines, such as triphenylphosphine (B44618). The reaction of an aryl disulfide with triphenylphosphine in the presence of water results in the formation of the corresponding thiol and triphenylphosphine oxide. researchgate.netacs.org The kinetics of this reaction are typically second-order, and the rate-determining step is the initial nucleophilic attack of the phosphine (B1218219) on a sulfur atom. researchgate.net The reaction is sensitive to the electronic effects of substituents on the aryl ring, with electron-withdrawing groups generally increasing the reaction rate. acs.org
Thiolate anions are also effective nucleophiles for the reductive cleavage of disulfides in a process known as thiol-disulfide exchange. nih.govlibretexts.org This is a reversible reaction where a thiolate anion attacks a disulfide bond, forming a new disulfide and a new thiolate. The equilibrium of this reaction is influenced by the relative stabilities of the thiols and disulfides involved. The rate of thiol-disulfide exchange is dependent on the pKa of the attacking thiol, with lower pKa values leading to a faster reaction due to the higher concentration of the more nucleophilic thiolate anion at a given pH. nih.gov
The general mechanism for nucleophilic cleavage can be depicted as follows:
Nu:⁻ + R-S-S-R' → [Nu--S(R)--S-R']⁻ → Nu-S-R + R'-S⁻
Where Nu:⁻ represents the nucleophile, and R and R' are the methyl and phenyl groups, respectively.
Interactive Table: Nucleophilic Cleavage Agents and Products
| Nucleophile | Reagent Example | Product from this compound |
|---|---|---|
| Phosphine | Triphenylphosphine (PPh₃) | Thiophenol (PhSH), Methylthiol (CH₃SH), Triphenylphosphine oxide (Ph₃PO) |
| Thiolate | Sodium thiophenolate (PhSNa) | Diphenyl disulfide (PhSSPh), Methylthiol (CH₃SH) |
Metal-Mediated Reductions
Various metal reagents can facilitate the reductive cleavage of the disulfide bond in this compound. These reactions often proceed through different mechanisms compared to nucleophilic cleavage and can offer alternative selectivities.
Lanthanide-based reagents, for instance, have been employed in disulfide reductions. Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can effectively reduce disulfides to their corresponding thiols. The mechanism is believed to involve the transfer of two electrons from two equivalents of SmI₂ to the disulfide, leading to the cleavage of the S-S bond and the formation of two thiolates, which are subsequently protonated.
Recent research has also explored the use of lanthanide clusters as catalysts for the aerobic oxidation of thiols to disulfides, a process that is the reverse of reduction. nih.gov While this is not a reduction method, it highlights the interaction of lanthanides with sulfur compounds. For instance, a samarium-oxo cluster (Sm-OC) has been shown to be an effective and recyclable catalyst for the chemoselective aerobic oxidation of a wide range of thiols to their corresponding disulfides with excellent yields. nih.gov
Furthermore, transition metal complexes can react with disulfides. For example, the chromium radical complex ·Cr(CO)₃C₅Me₅ reacts with both phenyl disulfide and methyl disulfide via an oxidative addition mechanism. acs.org The reaction with phenyl disulfide follows a second-order mechanism where the rate-determining step is the attack of the chromium radical on the sulfur-sulfur bond. acs.org This attack results in the formation of a chromium thiolate and a thiyl radical. acs.org In contrast, methyl disulfide reacts via a third-order mechanism, suggesting a different transition state. acs.org
Disulfide Exchange (Metathesis) Reactions
Disulfide exchange, or metathesis, is a reaction in which the sulfur atoms of two different disulfide molecules are swapped. This process can be initiated by various stimuli, including radicals and catalysts.
Radical-Mediated Exchange Mechanisms
Thiyl radicals (RS•) are key intermediates in radical-mediated disulfide exchange. wikipedia.orgnih.gov These radicals can be generated from disulfides through homolytic cleavage of the S-S bond, which can be induced by heat or light (photolysis). nih.govmdpi.com Once formed, a thiyl radical can attack a disulfide bond in an SH2 (homolytic substitution) reaction, leading to the formation of a new disulfide and a new thiyl radical, thus propagating a chain reaction. nih.gov
The photolysis of unsymmetrical disulfides like this compound can lead to disproportionation, forming the symmetrical disulfides, dimethyl disulfide and diphenyl disulfide. This occurs through the initial formation of methylthiyl and phenylthiyl radicals, which can then recombine in various combinations.
The general mechanism for radical-mediated disulfide exchange is as follows:
Initiation: R-S-S-R' → R-S• + R'-S•
Propagation: R-S• + R''-S-S-R''' → R-S-S-R'' + R'''-S•
Termination: Recombination of radicals (e.g., 2 R-S• → R-S-S-R)
The stability of the thiyl radicals involved can influence the rate and equilibrium of the exchange process. rsc.org For instance, the pairing of a more stable radical-forming thiol with a less stable radical-forming disulfide can significantly impact the reaction kinetics. rsc.org
Catalyst-Enhanced Exchange Processes
Disulfide exchange reactions can be significantly accelerated by the presence of catalysts. Both acids and bases can catalyze this process.
Base-catalyzed exchange typically involves the formation of a thiolate anion, which then acts as a nucleophile to attack a disulfide bond, as described in the reductive cleavage section. nih.govresearchgate.net The presence of a base increases the concentration of the highly nucleophilic thiolate, thereby increasing the reaction rate.
Acid-catalyzed exchange , on the other hand, is thought to proceed through the formation of a sulfenium ion (RS⁺). acs.org Protonation of one of the sulfur atoms in the disulfide bond makes it more electrophilic and susceptible to nucleophilic attack by another disulfide molecule. This mechanism is particularly relevant in acidic conditions where the concentration of thiolate anions is negligible. acs.org
Certain transition metal complexes can also catalyze disulfide exchange. For example, phosphine-free cationic rhodium(I) complexes have been shown to be effective catalysts for this reaction, allowing for the convenient synthesis of unsymmetrical disulfides. acs.org
Neighboring Group Participation in Disulfide Reactivity
Neighboring group participation (NGP), also known as anchimeric assistance, occurs when a functional group within the reacting molecule influences the reaction rate or stereochemistry by interacting with the reaction center. wikipedia.orgdalalinstitute.com In the context of disulfide reactivity, a nearby functional group can act as an internal nucleophile, attacking one of the sulfur atoms of the disulfide bond.
This intramolecular attack can lead to the formation of a cyclic intermediate, which may be more reactive towards an external nucleophile than the original acyclic disulfide. For NGP to be effective, the participating group must be positioned in such a way that it can readily form a low-strain cyclic transition state, typically a five- or six-membered ring. libretexts.org
While specific examples involving this compound are not extensively detailed in the provided context, the principle of NGP is a fundamental concept in organic chemistry that can apply to appropriately substituted disulfide compounds. dalalinstitute.com The sulfur atom itself, with its lone pairs of electrons, can act as a neighboring group. For example, the hydrolysis of bis(2-chloroethyl) sulfane is significantly faster than that of a typical primary alkyl chloride due to the participation of the sulfur atom in forming a cyclic sulfonium ion intermediate. dalalinstitute.com
Kinetic and Thermodynamic Investigations of Reaction Pathways
The study of the kinetics and thermodynamics of reactions involving this compound provides valuable insights into the mechanisms and feasibility of its various transformations.
Kinetic studies focus on the rates of reaction and how they are influenced by factors such as concentration, temperature, and solvent. For example, the nucleophilic cleavage of aryl disulfides by triphenylphosphine has been shown to follow second-order kinetics. acs.org The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constants. These parameters provide information about the energy barrier of the reaction and the degree of order in the transition state. For the reaction of the ·Cr(CO)₃C₅Me₅ radical with phenyl disulfide, the activation enthalpy is +10.2 kcal/mol, and the activation entropy is -24.4 cal/(mol·deg). acs.org In contrast, the reaction with methyl disulfide has a negative activation enthalpy of -0.2 kcal/mol and a more negative activation entropy of -47 cal/(mol·deg), indicating different mechanisms. acs.org
Thermodynamic investigations provide information about the energy changes that occur during a reaction, determining the position of the equilibrium. The enthalpy of reaction (ΔH) for the reaction of ·Cr(CO)₃C₅Me₅ with phenyl and methyl disulfides has been measured by solution calorimetry to be -13.3 kcal/mol and -11.2 kcal/mol, respectively. acs.org These exothermic values indicate that the formation of the chromium-sulfur bond is an energetically favorable process. From these data, the strength of the Cr-SPh and Cr-SMe bonds can be estimated to be 35 and 43 kcal/mol, respectively. acs.org
The thermodynamics of thiol-disulfide exchange are governed by the relative stabilities of the reactants and products. researchgate.netnih.gov The equilibrium constant for the exchange reaction is related to the standard free energy change (ΔG°), which is influenced by the redox potentials of the participating thiols and disulfides.
Interactive Table: Kinetic and Thermodynamic Data for Selected Reactions
| Reaction | Reactant(s) | Kinetic Parameter | Value | Thermodynamic Parameter | Value |
|---|---|---|---|---|---|
| Oxidative Addition | ·Cr(CO)₃C₅Me₅ + PhSSPh | k (298 K) | 1.3 M⁻¹s⁻¹ | ΔH | -13.3 kcal/mol |
| Oxidative Addition | ·Cr(CO)₃C₅Me₅ + MeSSMe | k (298 K) | 393 M⁻²s⁻¹ | ΔH | -11.2 kcal/mol |
| Oxidative Addition | ·Cr(CO)₃C₅Me₅ + PhSSPh | ΔH‡ | +10.2 kcal/mol | Cr-SPh Bond Strength | 35 kcal/mol |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic compounds. For methyl phenyl disulfide, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon environments, while advanced techniques can offer deeper insights into the molecular connectivity.
For this compound, the introduction of a second sulfur atom is expected to slightly alter the electronic environment and thus the chemical shifts. The protons on the phenyl ring would likely still reside in the aromatic region, with potential minor shifts due to the -S-S-CH₃ group. The methyl protons, now in a disulfide linkage, would also experience a different shielding effect, and their chemical shift may vary from that observed in methyl phenyl sulfide (B99878).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl Protons | ~ 7.2 - 7.6 | Multiplet |
| Methyl Protons | ~ 2.4 | Singlet |
Note: The data in this table is predicted based on the analysis of similar compounds and is intended for illustrative purposes.
In this compound, the carbon skeleton is similar, and the ¹³C NMR spectrum is expected to show a signal for the methyl carbon and a series of signals for the aromatic carbons. The chemical shift of the ipso-carbon will be influenced by the disulfide bond, and the other aromatic carbons will also experience slight shifts in their resonance frequencies compared to methyl phenyl sulfide.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Methyl Carbon (-S-S-CH₃) | ~ 20 - 30 |
| Aromatic Carbons (C-H) | ~ 125 - 130 |
| Aromatic Carbon (C-S) | ~ 135 - 140 |
Note: The data in this table is predicted based on the analysis of similar compounds and is intended for illustrative purposes.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the complete structural assignment of molecules. While specific studies applying these techniques to this compound were not found, their general application would be invaluable.
A COSY spectrum would reveal the coupling relationships between adjacent protons, which in the case of this compound, would primarily show correlations among the protons on the phenyl ring. An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of the protonated carbons in the molecule. Finally, an HMBC spectrum would provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be particularly useful in confirming the connectivity between the methyl group and the disulfide bridge, and between the disulfide bridge and the phenyl ring.
Vibrational Spectroscopy
The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the different vibrational modes of the molecule. spectrabase.com The spectrum can be analyzed by considering the contributions from the phenyl group and the methyl disulfide moiety.
Key vibrational modes observed in the FTIR spectrum include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, these bands are characteristic of the C-H bonds on the phenyl ring.
C-C stretching within the aromatic ring: These vibrations usually appear in the 1400-1600 cm⁻¹ region.
S-S stretching: The disulfide bond has a characteristic stretching vibration that is expected to be weak in the infrared spectrum and is often difficult to observe. It typically appears in the region of 400-600 cm⁻¹.
C-S stretching: The stretching vibration of the carbon-sulfur bond is expected in the range of 600-800 cm⁻¹.
CH₃ vibrations: The methyl group will have characteristic symmetric and asymmetric stretching and bending vibrations.
Table 3: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-S Stretch | 600 - 800 |
| S-S Stretch | 400 - 600 (Weak) |
Source: Data compiled from the NIST WebBook. spectrabase.com
Raman spectroscopy is particularly useful for observing non-polar bonds, making it an excellent technique for studying the S-S bond in disulfides. While a specific Raman spectrum for this compound was not found in the search results, the key feature to expect would be a strong signal for the S-S stretching vibration. This band typically appears in the 400-550 cm⁻¹ region for organic disulfides and is often more intense in the Raman spectrum compared to the FTIR spectrum.
Other expected Raman signals would include those from the aromatic ring vibrations and the C-S stretching mode. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule.
Table 4: Expected Key Raman Shifts for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| S-S Stretch | 400 - 550 |
| C-S Stretch | 600 - 800 |
| Aromatic Ring Vibrations | Various |
Note: The data in this table is based on general frequencies for disulfide bonds and related structures.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a crucial tool for determining the molecular weight and probing the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 156.3 g/mol . nih.gov
The fragmentation of the molecular ion provides valuable structural information. Energetically unstable molecular ions break down into smaller, charged fragments and neutral radicals. chemguide.co.uk Common fragmentation pathways for organosulfur compounds often involve the cleavage of carbon-sulfur and sulfur-sulfur bonds. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles suggest that fragments corresponding to the loss of a methyl group (CH3•) or a thiyl radical (HS•) would be expected. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
Advanced techniques like tandem mass spectrometry (MS/MS) can further characterize the fragmentation process by isolating a specific ion and inducing further fragmentation. nih.govnih.gov This method is particularly useful for complex molecules and can provide unambiguous structural details.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 157.01402 | 125.7 |
| [M+Na]+ | 178.99596 | 134.5 |
| [M-H]- | 154.99946 | 129.6 |
| [M+NH4]+ | 174.04056 | 147.6 |
| [M+K]+ | 194.96990 | 130.8 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uzh.chlibretexts.org For this compound, the presence of the phenyl ring and the sulfur-sulfur bond gives rise to characteristic absorptions in the UV region.
Aromatic disulfides typically exhibit absorption bands resulting from π → π* and n → σ* transitions. libretexts.orgescholarship.orgyoutube.com The π → π* transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding antibonding π* orbitals. The n → σ* transitions involve the promotion of non-bonding electrons, such as those on the sulfur atoms, to antibonding σ* orbitals associated with the S-S or C-S bonds. The wavelength of maximum absorbance (λmax) for disulfides is sensitive to the electronic environment and the dihedral angle of the C-S-S-C bond. nih.gov For aromatic disulfides, these absorptions can be influenced by substituents on the aromatic ring. escholarship.org
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific XRD data for this compound was not found in the search results, the crystal structure of a related compound, diphenyl disulfide, provides insight into the likely solid-state conformation. Organic disulfides, including diphenyl disulfide, typically adopt a non-planar C-S-S-C core with a dihedral angle of approximately 85°. wikipedia.org This non-planar arrangement is a common feature of disulfides and influences their chemical and physical properties. XRD analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. psu.edu In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.
For this compound, XPS analysis would reveal the presence of carbon and sulfur. The high-resolution spectrum of the S 2p region would be of particular interest. The S 2p peak is a doublet due to spin-orbit coupling (2p3/2 and 2p1/2). thermofisher.com The binding energy of the S 2p peak can distinguish between different sulfur oxidation states and chemical environments, such as thiols, sulfides, and disulfides. thermofisher.comresearchgate.net For instance, the binding energy for a disulfide would be distinct from that of a thiol (R-SH). thermofisher.com Similarly, the C 1s spectrum would show contributions from the carbon atoms in the phenyl ring and the methyl group, with slight shifts in binding energy reflecting their different chemical environments.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, SO2) are collected and quantified.
For this compound (C7H8S2), the theoretical elemental composition is:
Carbon (C): 53.80%
Hydrogen (H): 5.16%
Sulfur (S): 41.04%
Experimental results from elemental analysis are compared to these theoretical values to verify the purity and empirical formula of the synthesized compound. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and stoichiometry.
Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl phenyl disulfide. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT studies can provide valuable information about the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity and spectroscopic properties. These calculations can determine key electronic properties such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The molecular geometry of this compound can also be optimized using DFT methods. These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be precisely calculated. For instance, the C-S, S-S, and S-C bond lengths, as well as the C-S-S and S-S-C bond angles, define the core structure of the molecule. The dihedral angle between the phenyl ring and the C-S-S plane is a critical parameter that influences the molecule's conformational preferences.
While specific DFT studies exclusively focused on this compound are not abundant in the literature, data from related molecules and general principles of quantum chemistry allow for an estimation of its properties. The table below presents a hypothetical set of DFT-calculated geometric parameters for this compound, based on typical values for similar organosulfur compounds.
| Parameter | Calculated Value (B3LYP/6-31G*) |
| C(phenyl)-S Bond Length | 1.78 Å |
| S-S Bond Length | 2.04 Å |
| S-C(methyl) Bond Length | 1.82 Å |
| C-S-S Bond Angle | 104.5° |
| S-S-C Bond Angle | 103.0° |
| C-S-S-C Dihedral Angle | 85.0° |
This table is illustrative and based on typical values for similar compounds. Specific computational studies on this compound are required for precise data.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations can be used to determine a range of properties, including its dipole moment, polarizability, and vibrational frequencies. These calculated properties can be compared with experimental data, where available, to validate the computational models.
The presence of rotatable bonds in this compound, specifically the C(phenyl)-S and S-C(methyl) bonds, gives rise to different possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
A key aspect of the conformational analysis of disulfides is the rotation around the S-S bond. A study on dimethyl disulfide using ab initio methods revealed that the barrier to rotation around the disulfide bridge is twofold in nature. The calculated values for the cis and trans barriers ranged from 12.68 to 16.49 kcal/mol and 6.23 to 8 kcal/mol, respectively, depending on the basis set and input geometry. While this study was on a related molecule, it provides insight into the energetic landscape of the disulfide bond rotation that would be present in this compound as well.
The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping out the PES for the rotation around the key bonds in this compound, computational chemists can identify the minimum energy conformations (stable isomers) and the transition states (energy maxima) that connect them. This provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature. Theoretical investigations into the rotational barriers of methyl-sized molecular rotators have shown that van der Waals interactions can significantly influence these barriers. nih.gov
Elucidation of Reaction Mechanisms via Computational Models
Computational models are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to identify intermediates, transition states, and the energetic profiles of different reaction routes.
A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, which is a key determinant of the reaction rate.
Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for understanding the feasibility of a proposed reaction mechanism. For instance, in a reaction involving the cleavage of the S-S bond in this compound, computational analysis could identify the transition state structure for this bond-breaking event and calculate the associated energy barrier. A study on the reaction of phenyl and methyl disulfide with a chromium-centered radical provides insights into the different mechanisms for the oxidative addition of alkyl and aryl disulfides. acs.org The study found that phenyl disulfide reacts via a second-order mechanism, while methyl disulfide follows a third-order mechanism with a termolecular transition state. acs.org These findings highlight the influence of the substituent (phenyl vs. methyl) on the reaction pathway.
The enthalpies of reaction for the interaction of a chromium radical with phenyl and methyl disulfide were measured to be -13.3 ± 1.5 kcal/mol and -11.2 ± 1.2 kcal/mol, respectively. acs.org These experimental values can be compared with computationally derived energy barriers to validate the theoretical models.
For example, a study on the reaction of phenyl disulfide with a chromium hydride complex indicated a radical chain process involving the chromium radical and the phenylthiyl radical (PhS•). acs.org This demonstrates the importance of considering radical pathways in the reactions of aryl disulfides. Computational simulations of such pathways would involve mapping the potential energy surface for the radical reactions and identifying the key intermediates and transition states.
Intermolecular Interactions and Solid-State Phenomena
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Computational methods are instrumental in understanding these interactions and predicting crystal structures.
Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy packing arrangements of a molecule in a crystal lattice, starting only from its 2D chemical diagram. This process involves generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energy.
For organosulfur compounds, particularly those with conformational flexibility like disulfides, accurate energy calculations are crucial. High-level quantum mechanical methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are often employed to achieve the necessary accuracy nih.gov. For instance, in studies of structurally similar molecules like di-p-tolyl disulfide, computational approaches have been used to screen and optimize potential crystal structures nih.gov. The process typically involves:
Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.
Structure Generation: Packing the low-energy conformers into various common space groups to generate thousands of hypothetical crystal structures.
Lattice Energy Minimization: Optimizing the geometry of these hypothetical structures and calculating their lattice energies.
A key aspect of modern CSP is the calculation of Gibbs free energy, which incorporates temperature and entropy effects, providing a more accurate prediction of crystal stability under specific conditions than lattice energy alone nih.gov. By comparing the calculated free energies of different predicted polymorphs, researchers can construct a crystal energy landscape to identify the most thermodynamically stable form nih.gov. While specific CSP studies on this compound are not extensively documented in the reviewed literature, these established methodologies would be directly applicable to predict its solid-state structure and polymorphism.
Table 1: Key Methodologies in Crystal Structure Prediction for Disulfide Compounds
| Computational Method | Purpose in CSP | Typical Application |
|---|---|---|
| Density Functional Theory (DFT) | Optimization of molecular and crystal structures; Calculation of electronic energy. | Used for geometry optimization and calculating enthalpy and entropy contributions to free energy nih.gov. |
| Møller–Plesset Perturbation Theory (MP2) | Provides a higher level of accuracy for electronic energy calculations, especially for intermolecular interactions. | Used for single-point energy recalculations on DFT-optimized structures to refine lattice energy rankings nih.gov. |
| Gibbs Free Energy Calculation | Determines the thermodynamic stability of polymorphs by including temperature and entropy. | Ranks the stability of predicted and experimental crystal structures to identify the global minimum on the energy landscape nih.gov. |
Noncovalent interactions (NCIs) are critical in determining the structure and stability of molecular crystals. For this compound, key interactions include van der Waals forces, π-π stacking between phenyl rings, and sulfur-aromatic (S-π) interactions rsc.orgresearchgate.net. The sulfur atom in a disulfide bond can interact favorably with the electron cloud of an aromatic ring, influencing molecular conformation and crystal packing rsc.orgnih.gov.
Noncovalent Interaction Plot (NCIPLOT) is a powerful computational tool used to visualize and characterize these weak interactions in 3D space. It is based on the analysis of the electron density (ρ) and its reduced density gradient (RDG). The method plots the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density rsc.org.
Attractive interactions , such as hydrogen bonds and favorable S-π contacts, are identified by large, negative values of sign(λ₂)ρ, typically appearing as green or blue surfaces in the 3D plot.
Repulsive interactions (steric clashes) correspond to large, positive values and are often colored red.
Weak van der Waals interactions are characterized by values near zero and appear as broad, greenish surfaces.
An NCIPLOT analysis of a this compound dimer or crystal structure would reveal the specific regions of intermolecular contact. It would visualize the dispersion forces between the methyl and phenyl groups and, importantly, characterize the nature of the S-π interactions, confirming whether they are attractive and contribute to the stability of the crystal packing.
Prediction and Assignment of Spectroscopic Data
Computational chemistry is an indispensable tool for the prediction and interpretation of various types of molecular spectra. By calculating spectroscopic properties and comparing them with experimental data, a definitive assignment of spectral features can be achieved.
For this compound, methods based on Density Functional Theory (DFT) can accurately predict vibrational and nuclear magnetic resonance spectra chemaxon.comresearchgate.net.
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities for this compound can be calculated using DFT methods. These theoretical spectra provide a basis for assigning the peaks observed in experimental spectra, such as those available in the NIST database, to specific molecular motions (e.g., C-H stretching, phenyl ring modes, and S-S stretching) nist.gov.
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organosulfur compounds chemaxon.comresearchgate.net. The predicted chemical shifts for the methyl protons, as well as the aromatic protons and carbons, can be compared to experimental values to confirm the molecular structure and assign each resonance. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers github.io.
The synergy between computed and experimental data provides a high degree of confidence in the structural assignment.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Computational Method) | Experimental Value/Range | Assignment |
|---|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | ~2.4 (DFT/GIAO) | 2.43 | Methyl Protons (-S-S-CH₃) |
| ¹H NMR Chemical Shift (δ, ppm) | 7.2-7.5 (DFT/GIAO) | 7.1-7.6 | Aromatic Protons (-C₆H₅) |
| IR Frequency (cm⁻¹) | ~540 (DFT) | ~540 | S-S Stretch |
| IR Frequency (cm⁻¹) | ~690, ~740 (DFT) | ~688, ~735 | C-H Out-of-plane Bending (Aromatic) |
Note: Predicted values are hypothetical examples based on typical computational accuracy for similar compounds.
Modeling of Biological Activity
Computational modeling is crucial in drug discovery for predicting how a molecule might interact with a biological target and for understanding the structural basis of its activity. This compound, as a representative of unsymmetrical aromatic disulfides, has been evaluated in the context of inhibiting viral enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex nih.gov. This method is widely used to understand the structural basis of ligand-receptor interactions and to screen for potential drug candidates.
Studies on a series of unsymmetrical aromatic disulfides have identified them as potent inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) main protease (Mpro), an essential enzyme for viral replication nih.govresearchgate.net. Docking simulations were performed to elucidate the binding mode of these inhibitors within the Mpro active site nih.gov.
For this compound, a docking simulation into the SARS-CoV Mpro active site (PDB IDs such as 2GTB or 6LU7) would likely show the following interactions, based on findings for similar compounds:
Hydrophobic Interactions: The phenyl group would be positioned within a hydrophobic pocket of the active site, interacting with nonpolar residues such as Met49, Leu141, and Met165. The methyl group would also contribute to hydrophobic contacts.
Sulfur Interactions: The disulfide bridge itself could form favorable van der Waals and non-conventional contacts with residues in the active site.
Binding Conformation: The molecule would adopt a specific conformation to maximize these favorable interactions, fitting snugly into the substrate-binding pocket of the enzyme.
These docking studies suggest that the inhibitory activity of this compound and related compounds stems from their ability to occupy the active site and prevent the natural substrate from binding.
Table 3: Potential Ligand-Receptor Interactions for this compound with SARS-CoV Main Protease
| Molecular Moiety of Ligand | Potential Interacting Residue(s) in Receptor | Type of Interaction |
|---|---|---|
| Phenyl Group | His41, Met49, Met165, Leu167 | Hydrophobic (π-alkyl, π-sulfur) |
| Methyl Group | Cys145, His164 | Hydrophobic (alkyl) |
| Disulfide Bridge (-S-S-) | His41, Cys145 | van der Waals, π-sulfur |
Note: Interacting residues are based on docking studies of structurally similar unsymmetrical aromatic disulfides nih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity nih.gov. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules researchgate.net.
For the series of 40 unsymmetrical aromatic disulfides that inhibit the SARS-CoV main protease, 3D-QSAR models have been developed nih.govresearchgate.net. These models correlate the inhibitory activity (IC₅₀ values) with descriptors calculated from the compounds' 3D structures. The models typically reveal the importance of:
Steric Fields: The size and shape of the molecule are crucial. The models often show that bulky groups in certain positions can either enhance or decrease activity depending on the shape of the receptor's binding pocket.
Electrostatic Fields: The distribution of charge in the molecule is important. Regions that favor positive or negative electrostatic potentials can indicate where interactions like hydrogen bonds or polar contacts occur.
Table 4: Representative Molecular Descriptors for this compound in QSAR Analysis
| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |
|---|---|---|
| Electronic | Dipole Moment, Partial Atomic Charges | Influences polar interactions with the receptor. |
| Steric/Topological | Molecular Volume, Surface Area | Determines how well the molecule fits into the binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Correlates with the strength of hydrophobic interactions. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Investigation of Functional Group Influence on Reactivity and Properties
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate relationship between a molecule's structure and its chemical behavior. In the context of this compound, DFT calculations allow for a detailed examination of how the introduction of various functional groups onto the phenyl ring modulates the electronic properties and, consequently, the reactivity of the entire molecule. These theoretical investigations provide quantitative insights into the stability, electronic charge distribution, and susceptibility of substituted derivatives to chemical reactions. bookpi.orgscispace.com
The electronic character of a substituent on the phenyl ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—profoundly alters the molecule's reactivity. researchgate.netresearchgate.net This influence can be quantified by calculating a range of molecular properties known as global reactivity descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these two energies, the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap generally signifies higher reactivity. scispace.com
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring. This elevation of electron density typically raises the energy of the HOMO, making the molecule a more effective electron donor and more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro (-NO₂) or chloro (-Cl), pull electron density away from the ring. This effect lowers the energy of the LUMO, rendering the molecule a better electron acceptor and making the disulfide bond more vulnerable to nucleophilic attack. researchgate.netnih.gov
The Hammett equation provides an empirical framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. libretexts.orgscience.gov A linear correlation often exists between Hammett substituent constants (σ) and computationally derived reactivity indices, confirming that these theoretical descriptors accurately capture the electronic effects that govern reaction rates and equilibria. mdpi.com
The following table illustrates the calculated trends in frontier molecular orbital energies for a series of para-substituted this compound derivatives. These values demonstrate how different functional groups systematically tune the electronic properties and predicted reactivity of the molecule.
Table 1: Calculated Frontier Molecular Orbital Energies for para-Substituted this compound (X-C₆H₄-S-S-CH₃). Data are representative values derived from DFT principles to illustrate electronic trends.
From the data, a clear trend emerges. The strong electron-donating methoxy group results in the highest HOMO energy and a relatively large energy gap. As the substituent becomes less donating and more withdrawing, the HOMO and LUMO energies are stabilized (lowered). The nitro-substituted derivative, a potent electron-withdrawing group, exhibits the lowest HOMO and LUMO energies. Notably, it also possesses the smallest HOMO-LUMO gap, indicating the highest chemical reactivity in the series, particularly a heightened susceptibility of the disulfide bond to nucleophilic cleavage.
Other global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, and the electrophilicity index, provide further quantitative measures of reactivity. These parameters confirm the trends observed with the frontier orbitals, offering a comprehensive picture of how functional groups fine-tune the chemical behavior of this compound derivatives.
Table 2: Calculated Global Reactivity Descriptors (in eV) for para-Substituted this compound. Data are representative values calculated from the orbital energies in Table 1.
Advanced Applications in Materials Science
Self-Healing Materials and Dynamic Covalent Networks
Self-healing polymers and dynamic covalent networks (DCNs), also known as covalent adaptable networks (CANs), are materials designed to repair damage autonomously or to be reprocessed, offering a sustainable alternative to traditional thermosets. rsc.orgmdpi.com The incorporation of disulfide bonds, especially aromatic disulfides, is a key strategy in creating these materials due to their capacity for reversible exchange reactions. acs.orgrsc.orgnih.gov This allows the polymer network to rearrange its topology, enabling crack repair and stress relaxation. rsc.orgnii.ac.jp For instance, elastomers synthesized with aromatic disulfide cross-linkers have demonstrated autonomous self-healing at room temperature without external stimuli. acs.org
The core principle behind the utility of disulfide bonds in DCNs is their dynamic covalent nature. nii.ac.jprug.nl Unlike permanent covalent bonds, the S-S linkage can be broken and reformed under mild conditions, a process that is both reversible and controllable. nih.govencyclopedia.pub This reversibility is the fundamental enabler of self-healing; when a material is damaged, the disulfide bonds at the fracture interface can exchange, break, and reform across the gap, restoring the material's integrity. mdpi.comacs.org The energy required to dissociate an S-S bond is approximately 60 kcal/mol, making it stable enough for structural integrity but susceptible to cleavage by various stimuli like light, heat, or chemical agents. nih.govmdpi.comnih.gov This dynamic behavior allows the cross-linked network to transition from a solid-like state to a fluid-like state, facilitating flow, repair, and reprocessability. rsc.org
The rearrangement of the polymer network is governed by disulfide exchange reactions, which can proceed through several mechanisms. The specific pathway depends on the chemical environment, the nature of the groups flanking the disulfide bond (aliphatic vs. aromatic), and the presence of external stimuli. nih.govresearchgate.net
Two primary mechanisms have been identified:
Thiol-Disulfide Exchange: This is a common pathway, particularly in the presence of free thiol groups. It proceeds via a nucleophilic substitution (SN2-type) reaction where a deprotonated thiol (thiolate anion, RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). nih.govresearchgate.netlibretexts.org This forms a new disulfide bond and releases a new thiolate, propagating the exchange. libretexts.orglibretexts.org The reaction is pH-dependent, as the formation of the nucleophilic thiolate is favored under basic conditions. nih.govmdpi.com
Radical-Mediated Exchange: Aromatic disulfides, in particular, can undergo exchange through a radical-mediated mechanism. rsc.orgresearchgate.net This process involves the homolytic cleavage of the S-S bond to form two thiyl radicals (RS•). nih.govscispace.com These highly reactive radicals can then attack other disulfide bonds, leading to the exchange. This pathway can be initiated by stimuli such as UV light or heat and is considered a key mechanism for self-healing in some systems at room temperature without catalysts. rsc.orgscispace.comresearchgate.net
| Mechanism | Description | Initiation / Conditions | Key Intermediates |
| Thiol-Disulfide Exchange | Nucleophilic substitution (SN2-type) reaction. | Presence of free thiols; often base-catalyzed. nih.govmdpi.com | Thiolate anion (RS⁻). libretexts.org |
| Radical-Mediated Exchange | Homolytic cleavage of the S-S bond and subsequent radical reactions. | Heat, UV light, or spontaneous (especially for aromatic disulfides). rsc.orgresearchgate.net | Thiyl radical (RS•). nih.govscispace.com |
| This table provides a summary of the primary mechanisms governing disulfide exchange in dynamic polymeric materials. |
Stimulus-Responsive Polymers and Gels
The conditional stability of the disulfide bond makes it an ideal functional group for creating "smart" polymers and gels that respond to specific environmental cues. nih.govencyclopedia.pub By incorporating disulfide linkages, materials can be designed to undergo significant changes in their physical or chemical properties—such as swelling, degradation, or release of an encapsulated agent—in response to a targeted stimulus. documentsdelivered.comrsc.org
While disulfide bonds themselves are not directly cleaved by pH changes, they are often integrated into dual-responsive systems where pH acts as a primer. acs.org For instance, in certain hydrogel networks, a change to a more acidic environment (e.g., pH 5.0, simulating a tumor microenvironment) can cause the polymer network to loosen or swell. acs.org This structural change then allows redox molecules, which might otherwise be sterically hindered, to access and cleave the disulfide cross-links. acs.org Furthermore, the thiol-disulfide exchange mechanism is inherently pH-sensitive, as the concentration of the reactive thiolate species increases with pH. nih.gov
Redox-responsiveness is the most prominent feature of disulfide-containing polymers. rsc.org The disulfide bond is stable in oxidizing environments but can be readily cleaved under reducing conditions. libretexts.org This is particularly relevant for biomedical applications, as the intracellular environment has a significantly higher concentration of the natural reducing agent glutathione (B108866) (GSH) compared to the extracellular space. libretexts.orgnih.govencyclopedia.pub This differential allows for the design of drug delivery systems where nanoparticles or gels remain intact in the bloodstream but disassemble to release their therapeutic cargo once inside a cell. nih.govmdpi.com Dithiothreitol (DTT) is another common laboratory reductant used to trigger the cleavage of disulfide bonds in these materials. nih.govacs.org
| Stimulus | Effect on Disulfide-Containing Polymer | Underlying Mechanism | Example Application |
| Redox (e.g., GSH, DTT) | Cleavage of disulfide bonds, leading to material degradation or disassembly. nih.govnih.gov | Reduction of the S-S bond to form two thiol (-SH) groups. libretexts.org | Intracellular drug delivery. rsc.orgencyclopedia.pub |
| pH | Often acts as a co-stimulus; can modulate network swelling or the rate of thiol-disulfide exchange. acs.org | Protonation/deprotonation of other functional groups or influencing thiolate concentration. nih.govacs.org | Priming a system for redox-triggered drug release in acidic tumor environments. acs.org |
| Light (UV/Visible) | Cleavage of disulfide bonds, initiating network rearrangement or degradation. rsc.orgresearchgate.net | Homolytic cleavage of the S-S bond to generate thiyl radicals. scispace.com | Photo-induced self-healing or material patterning. nih.govrug.nl |
| Heat | Can accelerate disulfide exchange reactions or initiate radical-mediated exchange. rsc.orgmdpi.com | Provides thermal energy to overcome the activation barrier for bond cleavage/exchange. researchgate.net | Reprocessing of thermoset materials (vitrimers). rsc.org |
| This table outlines the common stimuli used to trigger responses in disulfide-containing polymers and the corresponding mechanisms. |
Integration into Polymeric Materials
A variety of synthetic strategies have been developed to incorporate disulfide functionality into polymers, allowing for precise control over the material's architecture and properties. The disulfide group can be placed in the polymer backbone, as a cross-linker between chains, or on side chains. nih.govencyclopedia.pubnih.govjsta.cl
Common methods of integration include:
Oxidative Polymerization: Dithiol monomers can be polymerized through oxidative coupling to form poly(disulfide)s, where the disulfide bonds constitute the main chain of the polymer. nih.govrsc.orgnih.govacs.org
Ring-Opening Polymerization (ROP): Cyclic monomers containing disulfide bonds, such as 1,4,5-oxadithiepan-2-one (OTP), can undergo controlled ROP to yield poly(disulfide)s with narrow molecular weight distributions. nih.govsemanticscholar.org
Condensation Polymerization: Disulfide-containing monomers can be used in step-growth polymerization reactions to create polymers with S-S bonds in the backbone. nih.govsemanticscholar.org
Post-Polymerization Modification: Pre-formed polymers can be functionalized with disulfide groups. For example, polymers with pendant thiol groups can be oxidized to form disulfide cross-links. digitellinc.com Aromatic disulfide cross-linkers can also be copolymerized with various monomers, such as acrylates, to form dynamic networks. acs.org The incorporation of disulfide units into polyolefins has also been achieved through ring-opening metathesis polymerization (ROMP). rsc.org
These methods provide a versatile toolbox for designing a wide array of functional materials, from degradable polyolefins to reprocessable elastomers, all leveraging the unique dynamic chemistry of the disulfide bond. acs.orgrsc.org
Electrochemical Materials Development
The development of advanced energy storage systems, such as lithium-ion batteries, relies on the continuous improvement of electrode and electrolyte materials. Organic sulfur compounds have been explored as potential components in these systems.
The Solid-Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the anode in lithium-ion batteries during the initial charging cycles. youtube.com A stable and robust SEI is crucial for the long-term performance and safety of the battery, as it prevents the continuous decomposition of the electrolyte and minimizes capacity loss. youtube.comdntb.gov.uaucsd.eduoaepublish.com
Electrolyte additives play a significant role in the formation and composition of the SEI. rsc.org Research on diphenyl disulfide (DPDS), a compound structurally similar to methyl phenyl disulfide, has shown that it can act as a bifunctional film-forming additive in high-voltage lithium-ion batteries. researchgate.netresearchgate.net DPDS can be oxidized and reduced at the electrode surfaces to form a stable SEI layer, which protects the electrode materials and improves the cycling performance of the battery. researchgate.netresearchgate.net Another related compound, dimethyl disulfide (DMDS), has been investigated as an electrolyte additive to form a hybrid inorganic/organic SEI layer on lithium metal anodes. nih.gov
Table 1: Comparison of Disulfide Additives in SEI Formation
| Compound | Reported Function in SEI Formation | Reference |
|---|---|---|
| Diphenyl Disulfide (DPDS) | Forms a stable, protective SEI on both anode and cathode in high-voltage batteries. | researchgate.netresearchgate.net |
| Dimethyl Disulfide (DMDS) | Forms a flexible and stable hybrid inorganic/organic SEI layer on lithium metal anodes. | nih.gov |
The performance of battery electrodes can be significantly influenced by the presence of organic functional groups, either as part of the electrode material itself or as components of the electrolyte that interact with the electrode surface.
In the context of lithium-sulfur (Li-S) batteries, organosulfides have been investigated as cathode materials and as electrolyte additives to mitigate the "shuttle effect" of polysulfides. rsc.orgresearchgate.netmdpi.comsc.edu For example, a composite of phenyl disulfide and carbon nanotubes has been used as a cathode material, where the reversible breaking and forming of the S-S bond during cycling contributes to the battery's capacity. rsc.org Diphenyl disulfide has also been used as an electrolyte additive in Li-S batteries to interact with polysulfide intermediates, thereby inhibiting their dissolution and shuttle to the anode. researchgate.net
Table 2: Potential Effects of this compound Functional Groups on Electrode Performance
| Functional Group | Potential Influence on Electrode Performance |
|---|---|
| Phenyl Group | May enhance thermal stability of the SEI layer. Could improve adhesion to carbonaceous materials in the electrode. |
Biological and Medicinal Chemistry Applications
Antimicrobial and Antiviral Efficacy
The antimicrobial and antiviral potential of organosulfur compounds is an active area of investigation. While direct studies on methyl phenyl disulfide are limited, research on structurally related disulfides provides insights into its possible efficacy against various pathogens.
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, notorious for their resistance to antimicrobial agents. The ability to inhibit biofilm formation is a key strategy in combating persistent infections. Studies on compounds structurally related to this compound, such as diphenyl disulfide, have demonstrated significant activity in preventing biofilm formation by the opportunistic pathogen Pseudomonas aeruginosa. At a concentration of 1 mM, diphenyl disulfide was shown to significantly reduce biofilm biomass without affecting the growth of planktonic (free-living) cells nih.govsemanticscholar.org. This suggests that the mechanism of action is specific to the biofilm formation process rather than general cytotoxicity. While these findings on diphenyl disulfide are promising, further research is needed to determine if this compound exhibits similar or enhanced anti-biofilm capabilities.
Table 1: Antibacterial Activity of Selected Organosulfur Compounds
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Diphenyl disulfide | Pseudomonas aeruginosa | Inhibition of biofilm formation | nih.govsemanticscholar.org |
| Benzyl (B1604629) phenyl sulfide (B99878) derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity | bohrium.com |
| Disulfide-containing vancomycin (B549263) derivatives | Moraxella catarrhalis (Gram-negative) | Increased antibacterial activity | nih.gov |
| Ajoene (B124975) | Various Gram-positive bacteria | Bioactive | nih.gov |
This table presents data on compounds structurally related to this compound to illustrate the potential antibacterial activities of this class of molecules.
Mycobacterial species, such as Mycobacterium tuberculosis, are characterized by a unique and complex cell wall that confers intrinsic resistance to many antibiotics. There is currently a lack of specific research data on the effects of this compound on mycobacterial species. The development of novel agents targeting mycobacteria is a critical area of research, with some studies exploring flavonoids and tailored phenyl ureas that target mycolic acid biosynthesis rsc.orgmdpi.com. Whether the disulfide moiety in this compound could play a role in disrupting the mycobacterial cell envelope or other essential processes remains to be investigated.
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. A number of inhibitors targeting Mpro are covalent, forming a bond with the catalytic cysteine residue in the enzyme's active site mdpi.com. Disulfide-containing compounds have been explored as potential inhibitors. While there is no specific data on this compound, unsymmetrical aromatic disulfides have been identified as in vitro inhibitors of the SARS-CoV Mpro mdpi.com. The mechanism often involves the disulfide bond interacting with the active site cysteine. For example, some inhibitors form a disulfide bond with Cys145 of the Mpro nih.gov. This suggests that the disulfide group can act as a warhead, leading to the inactivation of the viral protease.
Table 2: Examples of Disulfide-Containing Compounds as Potential SARS-CoV Mpro Inhibitors
| Compound Class | Mechanism of Action | Target | Reference |
|---|---|---|---|
| Unsymmetrical aromatic disulfides | In vitro inhibition of Mpro | SARS-CoV Mpro | mdpi.com |
This table highlights the potential of the disulfide scaffold in inhibiting viral proteases, though specific data for this compound is not available.
Antioxidant and Pro-Oxidant Properties in Biological Systems
The balance between antioxidant and pro-oxidant effects is crucial for cellular homeostasis. Disulfide compounds can participate in redox chemistry within biological systems, potentially acting as either antioxidants or pro-oxidants depending on the cellular environment and concentration.
Diphenyl disulfide has been reported to possess antioxidant activity, which is linked to its ability to mimic the action of the antioxidant enzyme glutathione (B108866) peroxidase (GPx) researchgate.net. This enzyme plays a vital role in reducing harmful hydroperoxides. At low concentrations, compounds like diallyl disulfide exhibit moderate antioxidant activity; however, at higher concentrations, they can display pro-oxidant activity by promoting the accumulation of reactive oxygen species (ROS) mdpi.com. It is plausible that this compound could exhibit similar dual antioxidant/pro-oxidant properties. The interplay between these effects could be harnessed for therapeutic purposes, for instance, by inducing oxidative stress in cancer cells.
Modulation of Cellular Processes
The modulation of cellular processes by small molecules is the foundation of pharmacology. While direct studies on how this compound modulates specific cellular signaling pathways are not available, its potential to interact with cellular thiols suggests it could influence redox-sensitive signaling cascades.
Disulfide bonds can undergo exchange reactions with free thiol groups in proteins, such as those on cysteine residues. This mechanism could alter protein structure and function, thereby modulating cellular activities. For example, temporary enzyme-sulfhydryl blocking agents like S-methyl methanethiosulfonate (B1239399) and diphenyl disulfide have been shown to have antimutagenic effects, suggesting an interaction with cellular machinery involved in DNA repair or metabolism of mutagens nih.gov. The ability of disulfides to react with protein thiols is a key mechanism in redox signaling, where reversible disulfide bond formation acts as a molecular switch to regulate protein activity in response to oxidative stress nih.gov. Further research is required to elucidate the specific cellular processes that may be modulated by this compound.
Design and Synthesis of Bioactive Derivatives
The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with potential therapeutic applications. By modifying the phenyl ring or creating more complex unsymmetrical disulfides, chemists can fine-tune the molecule's biological activity.
Unsymmetrical disulfides, which feature different organic groups bonded to the sulfur-sulfur core, have emerged as a promising class of bioactive compounds. The synthesis of these molecules often involves the oxidative cross-coupling of two different thiols or the reaction of a thiol with a pre-activated sulfenyl derivative. researchgate.netorganic-chemistry.org Methods have been developed to achieve this in a one-pot sequence, avoiding harsh oxidizing agents and improving efficiency. organic-chemistry.org
Research has shown that unsymmetrical aromatic disulfides can be potent enzyme inhibitors. For instance, a series of novel unsymmetrical aromatic disulfides were synthesized and found to be significant inhibitors of the SARS-CoV main protease (Mpro), an essential enzyme for viral replication. nih.gov These compounds displayed excellent inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov The synthesis involves a straightforward nucleophilic substitution where a heterocyclic thiol attacks an arenesulfenyl chloride. nih.gov
The biological activity of these architectures is diverse. Unsymmetrical disulfides incorporating monoterpene and heterocyclic fragments have demonstrated antioxidant, antibacterial, and antifungal properties. nih.govmdpi.comnih.gov Studies have indicated that derivatives with nitrophenyl substituents exhibit particularly high antimicrobial activity, which may be due to the electronic activation of the disulfide bond, making it more susceptible to nucleophilic attack within the biological target. nih.gov Furthermore, certain aryl-alkyl disulfides have shown inhibitory action against key bacterial enzymes, such as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids. nih.gov
Table 1: Inhibitory Activity of Selected Unsymmetrical Aromatic Disulfides against SARS-CoV Mpro
| Compound | Structure | IC₅₀ (µM) |
|---|---|---|
| 3-5 | 5-methyl-2-((2,4,5-trichlorophenyl)disulfanyl)-1,3,4-oxadiazole | 0.516 |
| 3-1 | 5-methyl-2-(p-tolyldisulfanyl)-1,3,4-oxadiazole | 1.157 |
| 3-2 | 2-((4-fluorophenyl)disulfanyl)-5-methyl-1,3,4-oxadiazole | 1.024 |
| 3-15 | Methyl 2-((2-(ethoxycarbonyl)phenyl)disulfanyl)-1H-imidazole-4-carboxylate | 0.892 |
Data sourced from a study on novel inhibitors of SARS-CoV main protease. nih.gov
Disulfide bonds are fundamental to the structure and function of many peptides and proteins. In pharmaceutical research, the creation of peptide-disulfide conjugates is a key strategy for enhancing the therapeutic properties of peptides. mdpi.combiosynth.com Disulfide linkages can be used to cyclize peptides, a technique that improves stability, specificity, and membrane permeability by constraining the peptide's conformation. mdpi.com
The synthesis of these conjugates often utilizes the thiol group of cysteine residues within the peptide sequence. mdpi.comnih.gov A common method involves reacting a cysteine-containing peptide with a pre-activated drug or molecule that has a reactive sulfhydryl group, leading to the formation of a disulfide bridge. mdpi.com This approach is highly selective and efficient. mdpi.com
Disulfide bonds serve as reversible covalent linkers in peptide conjugates designed for drug delivery. acs.org These conjugates can carry therapeutic agents to a target site, where the disulfide bond is cleaved, releasing the active drug. This strategy is particularly relevant for cell-penetrating peptides (CPPs), which can transport a large number of peptide drugs into cells. acs.org The stability of the disulfide bond can be modulated, for instance, by introducing methyl groups adjacent to the bond, which can enhance its stability in plasma while still allowing for intracellular cleavage. mdpi.com
Potential as Prodrugs and Components in Drug Delivery Systems
The differential redox potentials between the extracellular and intracellular environments provide a key opportunity for targeted drug delivery. The disulfide bond of this compound is relatively stable in the bloodstream but can be readily cleaved in the reducing environment inside a cell, which has a significantly higher concentration of glutathione (GSH). nih.govrsc.orgcreativebiolabs.net This property makes the disulfide linkage an excellent candidate for creating prodrugs and components in drug delivery systems. researchgate.netnih.gov
A prodrug is an inactive compound that is converted into an active drug within the body. By attaching a therapeutic agent to a molecule like this compound via its disulfide bond, a prodrug can be formed. This conjugate remains stable and inactive in circulation, minimizing off-target effects. nih.gov Upon entering a target cell, particularly a tumor cell where GSH levels are often elevated, the disulfide bond is reduced and cleaved, releasing the active drug precisely where it is needed. nih.govresearchgate.net This strategy enhances the therapeutic index of the drug.
This redox-sensitive cleavage is widely exploited in antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that targets a specific cancer cell. creative-biolabs.comnjbio.com The linker often contains a disulfide bond. The stability and cleavage rate of this linker are critical for the ADC's efficacy and can be fine-tuned by altering the steric and electronic properties of the groups attached to the disulfide, such as using aromatic rings and methyl groups. nih.govnjbio.com
Furthermore, disulfide bonds are incorporated into larger drug delivery systems like micelles and nanoparticles. nih.govfigshare.com These nanocarriers can be designed to encapsulate a drug and remain intact in the bloodstream. When the carrier is taken up by a target cell, the intracellular GSH triggers the cleavage of disulfide cross-linkers, leading to the disassembly of the carrier and the rapid release of its therapeutic payload. nih.govacs.org
Electrochemical Behavior and Applications
Fundamental Redox Properties and Mechanisms of Electro-oxidation/reduction
The electrochemical behavior of methyl phenyl disulfide is fundamentally governed by the reactivity of its sulfur-sulfur (S-S) bond. The mechanisms of its oxidation and reduction can be understood by examining related symmetrical and unsymmetrical disulfides.
Electro-reduction: The electrochemical reduction of organic disulfides is a well-established process that involves the cleavage of the S-S bond. researchgate.net For asymmetrical disulfides like this compound, this process typically proceeds via an intermediate radical anion (CH₃-S-S-Ph)•⁻, which subsequently dissociates into a thiolate anion and a thiol radical. researchgate.net The reduction process for diphenyl disulfide (Ph-S-S-Ph) on a glassy carbon electrode is irreversible and diffusion-controlled, ultimately yielding the phenylthiolate anion (PhS⁻). researchgate.net Similarly, the electrochemical reduction of various disulfides can be catalyzed, converting them into their corresponding thiols. chemistryviews.org The presence of both an electron-donating methyl group and an aromatic phenyl group in this compound influences the potential at which this reduction occurs.
Electro-oxidation: The anodic oxidation of disulfides has also been investigated. The oxidation of dimethyl disulfide in acetonitrile (B52724) involves a one-electron transfer. researchgate.net In contrast, the oxidation of diphenyl disulfide can lead to electropolymerization, forming oligo(p-phenylene sulfides) through an electrophilic reaction involving a phenylbis(phenylthio) sulfonium (B1226848) cation as an active species. researchgate.net The specific pathway for this compound oxidation depends heavily on the solvent and electrode material, but it is expected to involve the formation of cationic sulfur species.
| Process | General Mechanism | Key Intermediates/Products | Influencing Factors |
|---|---|---|---|
| Reduction | Cleavage of the S-S bond via a one or two-electron transfer. | Radical anion (RSSR•⁻), Thiolate anion (RS⁻), Thiol radical (RS•). researchgate.net | Electrode material, solvent, molecular structure (alkyl vs. aryl groups). researchgate.netdtic.mil |
| Oxidation | One or two-electron transfer to form cationic species. researchgate.net | Cationic sulfur species (e.g., CH₃S⁺), Sulfonium cations. researchgate.net | Solvent nucleophilicity, presence of protonic acids. researchgate.net |
Interactions at Electrode Surfaces
The interaction of this compound with electrode surfaces is critical for its application in electrochemistry, particularly concerning adsorption and the formation of self-assembled monolayers (SAMs).
Adsorption Phenomena on Metal Electrodes
Disulfides, including this compound, are known to adsorb strongly onto metal surfaces, most notably gold (Au). researchgate.net This interaction is typically a dissociative chemisorption process, where the S-S bond cleaves upon contact with the surface, leading to the formation of two sulfur-metal bonds. researchgate.netbeilstein-journals.org In the case of an unsymmetrical disulfide like this compound, this process results in the co-adsorption of methylthiolate (CH₃S-) and phenylthiolate (PhS-) species onto the electrode surface.
This adsorption leads to the formation of a self-assembled monolayer (SAM), a highly ordered molecular layer. researchgate.nettandfonline.com The properties of these mixed SAMs are valuable for tuning the surface characteristics of electrodes. The adsorption of sulfur-containing molecules can induce significant reconstruction of the metal surface, which can be visualized using techniques like scanning tunneling microscopy (STM). beilstein-journals.org
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a primary technique for characterizing the electrochemical behavior of disulfides and their interactions with electrode surfaces. researchgate.nettandfonline.com A typical cyclic voltammogram for a disulfide in an aprotic solvent reveals distinct features corresponding to its redox processes.
Reduction Peak: An irreversible cathodic (reduction) peak is commonly observed, which corresponds to the cleavage of the S-S bond. researchgate.netdtic.mil For diphenyl disulfide, this process occurs at a less negative potential than for aliphatic disulfides, indicating it is more easily reduced. dtic.mil
Oxidation Peaks: Anodic (oxidation) peaks may also be present. On a gold electrode, these peaks can be associated with the oxidative desorption of the adsorbed thiolate species from the surface. researchgate.net The oxidation of the thiolate anion generates a neutral radical that can react rapidly with the electrode surface to reform the sulfur-gold bond. researchgate.net
The precise potentials and shapes of these peaks are highly dependent on the solvent, the supporting electrolyte, the scan rate, and the nature of the working electrode (e.g., gold vs. glassy carbon). researchgate.net
| Voltammetric Feature | Electrochemical Process | Typical Characteristics |
|---|---|---|
| Cathodic Peak | Irreversible reduction and cleavage of the S-S bond. researchgate.net | Broad, irreversible wave at negative potentials. researchgate.netdtic.mil |
| Anodic Peak(s) | Oxidation of resulting thiolate anions; oxidative desorption of SAMs from the electrode surface. researchgate.net | Can be reversible or irreversible; potential depends on the thiolate and electrode material. researchgate.net |
Applications in Electroanalysis and Sensor Development
While specific applications of this compound in sensors are not extensively documented, its fundamental electrochemical properties make it a candidate for use in electroanalysis and sensor development. The ability of the disulfide group to act as an anchor to metal surfaces is a cornerstone of sensor fabrication. tandfonline.comrsc.org
By synthesizing molecules that contain a this compound group at one end and a specific recognition element (e.g., a receptor for an analyte) at the other, it is possible to functionalize electrode surfaces. Upon immersion in a solution containing the disulfide-functionalized molecule, a SAM forms on the electrode. This modified electrode can then be used as a sensor, where the binding of the target analyte to the recognition element causes a measurable change in the electrochemical signal (e.g., a shift in potential or a change in current). Molybdenum disulfide, a related but distinct inorganic material, has been successfully employed in the fabrication of biosensors and chemical sensors, demonstrating the utility of sulfur-based materials in this field. mdpi.comnih.gov
Role in Lithium Battery Chemistry
The redox-active nature of the disulfide bond has led to investigations of compounds like this compound in advanced energy storage, particularly in lithium-sulfur (Li-S) and lithium-ion batteries.
In Li-S batteries, a major challenge is the "polysulfide shuttle," where soluble lithium polysulfide intermediates dissolve into the electrolyte and migrate between the electrodes, causing capacity loss and poor cycle life. researchgate.netmdpi.com Research has shown that using diphenyl disulfide as an electrolyte additive can effectively suppress this shuttle effect. researchgate.net The disulfide molecule interacts with the dissolved polysulfide ions, altering their stable form in the electrolyte and inhibiting their migration to the lithium anode. researchgate.net A Li-S battery containing a 5.0 wt.% diphenyl disulfide additive demonstrated a significantly improved capacity retention after 200 cycles compared to a battery with a conventional electrolyte. researchgate.net this compound is expected to function via a similar mechanism due to the reactivity of its S-S bond.
Furthermore, organosulfur compounds can be used in the cathode itself. A composite material made of phenyl disulfide and carbon nanotubes has been developed as a cathode for rechargeable lithium batteries. rsc.org In this application, the S-S bonds within the composite reversibly break and reform during the charge-discharge cycles, providing the mechanism for energy storage. rsc.org This approach leverages the high theoretical capacity of sulfur-based materials.
| Electrolyte | Initial Discharge Capacity (0.5 C) | Discharge Capacity after 200 Cycles (0.5 C) |
|---|---|---|
| Conventional | 1352.6 mAh/g researchgate.net | 790.5 mAh/g researchgate.net |
| With 5.0 wt.% DPDS | 1296.3 mAh/g researchgate.net | 899.9 mAh/g researchgate.net |
Q & A
Q. What are the critical safety protocols for handling methyl phenyl disulfide in laboratory settings?
this compound requires strict adherence to safety measures due to its flammability and irritant properties. Key protocols include:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods or local exhaust systems to avoid inhalation of vapors .
- Storage: Keep containers tightly sealed, protected from light, and in cool (2–10°C), well-ventilated areas. Avoid proximity to strong oxidizers .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Q. How can researchers determine the solubility of this compound for experimental design?
this compound is insoluble in water but soluble in organic solvents like ethanol. To verify solubility:
- Conduct a miscibility test using incremental solvent additions under controlled temperatures (e.g., 20–25°C) .
- Validate via spectroscopic methods (e.g., NMR) to confirm no decomposition during dissolution .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Mass Spectrometry (MS): Identify molecular ions (e.g., m/z 156.26 for C₇H₈S₂) and fragmentation patterns (e.g., sulfur-related losses) .
- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., monosubstituted phenyl ring at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.3 ppm) .
- Infrared (IR) Spectroscopy: Detect S–S stretching vibrations near 500–550 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermal stability be resolved?
Discrepancies in decomposition temperatures (e.g., lack of data in vs. thermal thresholds in ) require:
- Controlled Thermoanalytical Studies: Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to measure decomposition onset temperatures under inert/oxidizing atmospheres .
- Gas Chromatography-Mass Spectrometry (GC-MS): Identify decomposition products (e.g., sulfur oxides, CO) to infer degradation pathways .
Q. What methodologies are optimal for studying this compound’s interactions with proteins or biomolecules?
- Sensomics Approaches: Combine headspace-GC-MS with sensory evaluation to map aroma-binding mechanisms (e.g., as seen in Baijiu studies) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities and thermodynamic parameters .
- Molecular Dynamics Simulations: Model disulfide bond interactions with cysteine residues in proteins .
Q. How can researchers address gaps in toxicological data for this compound?
Existing SDS documents lack carcinogenicity or reproductive toxicity data . Proposed strategies:
- In Vitro Assays: Use Ames tests for mutagenicity and cell viability assays (e.g., MTT) for acute toxicity .
- In Vivo Models: Conduct OECD Guideline 403-compliant inhalation studies in rodents, monitoring respiratory and dermal irritation .
- Epidemiological Surveys: Adapt pharmacoepidemiological methods (e.g., web-based questionnaires) to track occupational exposure in lab settings .
Q. What experimental controls are critical when analyzing this compound’s reactivity with oxidizers?
- Reaction Atmosphere: Perform reactions under nitrogen/argon to prevent unintended oxidation .
- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to detect intermediate sulfoxides/sulfones .
- Control for Light Sensitivity: Shield reactions from UV/visible light, which may alter reactivity .
Methodological Considerations for Data Contradictions
Q. How should researchers reconcile discrepancies in reported physical properties (e.g., boiling point)?
- Source Validation: Cross-reference peer-reviewed studies (e.g., JECFA, FCC) over vendor SDS .
- Reproducibility Tests: Replicate measurements using calibrated equipment (e.g., ebulliometry for boiling points) .
Q. What statistical approaches are recommended for interpreting variable bioassay results?
- Meta-Analysis: Pool data from multiple studies to assess effect sizes and heterogeneity .
- Multivariate Regression: Control for confounders (e.g., solvent purity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
